N-(2-ethylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
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Overview
Description
This compound is an organic compound that likely contains a benzene ring substituted with one or more trifluoromethyl groups . Trifluoromethylbenzenes are a class of organofluorine compounds .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized and evaluated for various pharmacological activities . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been verified using FT-IR, 1 H NMR, 13 C NMR spectroscopic methods, and elemental analysis . DFT calculations employing B3LYP method with 6-311+G (d, p) basis set has been carried out to determine the theoretical characterization, spectroscopic, and electronic properties of the title compound .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, a compound with a similar trifluoromethyl group has a melting point of 204-210 °C .Properties
IUPAC Name |
N-(2-ethylphenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2/c1-2-16-5-3-4-6-19(16)26-21(29)17-9-12-20(28)27(14-17)13-15-7-10-18(11-8-15)22(23,24)25/h3-12,14H,2,13H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGDOQWQTLALLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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